Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate
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Overview
Description
Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate is a heterocyclic compound that belongs to the class of pyrimidobenzimidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound, which includes a fused pyrimidine and benzimidazole ring system, makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include adrenergic receptor antagonists for prostatic hyperplasia treatment .
Mode of Action
It is synthesized via a one-pot reaction involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst
Biochemical Pathways
These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, inflammation, and adrenergic signaling .
Result of Action
Based on the activities of similar compounds, potential effects could include the inhibition of microbial growth, suppression of viral replication, reduction of cancer cell proliferation, mitigation of inflammation, and modulation of adrenergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate typically involves the cyclocondensation of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a continuous flow reactor, which allows for better control of reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts like lactic acid, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve moderate temperatures (50-100°C) and the use of solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further enhance the biological activity of the parent compound .
Scientific Research Applications
Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Benzimidazole derivatives: Compounds with a benzimidazole ring system also show similar antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds have been studied for their wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate is unique due to its fused pyrimidine and benzimidazole ring system, which provides a distinct scaffold for the development of new therapeutic agents. This unique structure allows for the exploration of diverse chemical modifications, leading to the discovery of compounds with enhanced biological activities .
Properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11(17)6-8-7-16-10-5-3-2-4-9(10)14-13(16)15-12(8)18/h2-5,8H,6-7H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJZOVMMRMTHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C3=CC=CC=C3N=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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